

Application Notes and Protocols for Pralurbactam Time-Kill Curve Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam is a novel, broad-spectrum β -lactamase inhibitor currently under investigation for its efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. It is primarily developed for use in combination with a β -lactam antibiotic, such as meropenem, to protect it from degradation by bacterial β -lactamases. This document provides detailed application notes and protocols for conducting time-kill curve assays to evaluate the in vitro bactericidal activity of **Pralurbactam** in combination with a partner antibiotic.

Time-kill curve assays are essential in preclinical drug development to determine the pharmacodynamic properties of an antimicrobial agent. These assays provide valuable data on the rate and extent of bacterial killing over time at various antibiotic concentrations. The data generated from these studies are crucial for establishing effective dosing regimens and for understanding the synergistic potential of combination therapies.

Pralurbactam, in combination with meropenem, has shown potent activity against Enterobacterales that produce a wide range of β -lactamases, including extended-spectrum β -lactamases (ESBLs) and carbapenemases. In vivo studies using a neutropenic murine thigh infection model have demonstrated that the combination of **Pralurbactam** and meropenem can achieve a bacteriostatic effect and a 1-log₁₀ reduction in bacterial colony forming units (CFU) against strains of *Klebsiella pneumoniae* and *Escherichia coli*.^{[1][2][3][4]}

Data Presentation

The following tables summarize representative quantitative data from in vitro time-kill curve assays for the **Pralurbactam**/meropenem combination against common carbapenem-resistant Gram-negative pathogens. This data is illustrative and serves to demonstrate the expected outcomes of the described protocols.

Table 1: Time-Kill Kinetics of **Pralurbactam** in Combination with Meropenem against Carbapenem-Resistant *Klebsiella pneumoniae*

Time (hours)	Meropenem (8 $\mu\text{g/mL}$)		Meropenem (8 $\mu\text{g/mL}$) + Pralurbactam (4 $\mu\text{g/mL}$)	
	Log_{10} CFU/mL	Log_{10} CFU/mL	$\mu\text{g/mL}$ + Pralurbactam (4 $\mu\text{g/mL}$)	Growth Log_{10} CFU/mL
0	5.5	5.5	5.5	5.5
2	5.8	5.6	4.2	6.5
4	6.2	5.8	3.1	7.8
8	7.5	6.5	<2.0	8.9
24	8.9	7.8	<2.0	9.2

Table 2: Time-Kill Kinetics of **Pralurbactam** in Combination with Meropenem against Carbapenem-Resistant *Escherichia coli*

Time (hours)	Meropenem (8 $\mu\text{g/mL}$) + Pralurbactam (4 $\mu\text{g/mL}$)				Growth Control Log_{10} CFU/mL
	Meropenem (8 $\mu\text{g/mL}$) Log_{10} CFU/mL	Pralurbactam (4 $\mu\text{g/mL}$) Log_{10} CFU/mL	Pralurbactam (4 $\mu\text{g/mL}$) Log_{10} CFU/mL	Meropenem (8 $\mu\text{g/mL}$) + Pralurbactam (4 $\mu\text{g/mL}$) Log_{10} CFU/mL	
0	5.6	5.6	5.6	5.6	5.6
2	5.9	5.7	4.5	6.7	
4	6.4	6.0	3.5	8.0	
8	7.8	6.8	<2.0	9.1	
24	9.1	8.1	<2.0	9.5	

Experimental Protocols

The following are detailed methodologies for performing time-kill curve assays with **Pralurbactam**. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: In Vitro Time-Kill Curve Assay for Pralurbactam in Combination with Meropenem

1. Materials:

- Bacterial Strains: Carbapenem-resistant *Klebsiella pneumoniae* and *Escherichia coli* strains.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA).
- Antibiotics: **Pralurbactam** and Meropenem analytical grade powder.
- Reagents: Sterile saline (0.85% NaCl), Phosphate Buffered Saline (PBS).
- Equipment: Shaking incubator, spectrophotometer, spiral plater or manual plating supplies, colony counter.

2. Inoculum Preparation:

- From a fresh overnight culture on TSA, select 3-5 colonies and inoculate into 5 mL of CAMHB.
- Incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with shaking (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.
- Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the adjusted inoculum in CAMHB to achieve a final starting concentration of approximately 5×10^5 CFU/mL in the test tubes.

3. Assay Setup:

- Prepare stock solutions of **Pralurbactam** and meropenem in a suitable solvent and sterilize by filtration.
- Prepare test tubes with a final volume of 10 mL of CAMHB containing the following:
 - Growth control (no antibiotic)
 - Meropenem alone at desired concentrations (e.g., 1x, 2x, 4x MIC)
 - **Pralurbactam** alone at a fixed concentration (e.g., 4 $\mu\text{g}/\text{mL}$)
 - Meropenem at desired concentrations in combination with a fixed concentration of **Pralurbactam**.

- Inoculate each tube with the prepared bacterial suspension to achieve the final starting concentration of $\sim 5 \times 10^5$ CFU/mL.

4. Incubation and Sampling:

- Incubate all tubes at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with shaking (200 rpm).
- Collect samples (e.g., 100 μL) from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

- Perform serial ten-fold dilutions of each sample in sterile PBS.

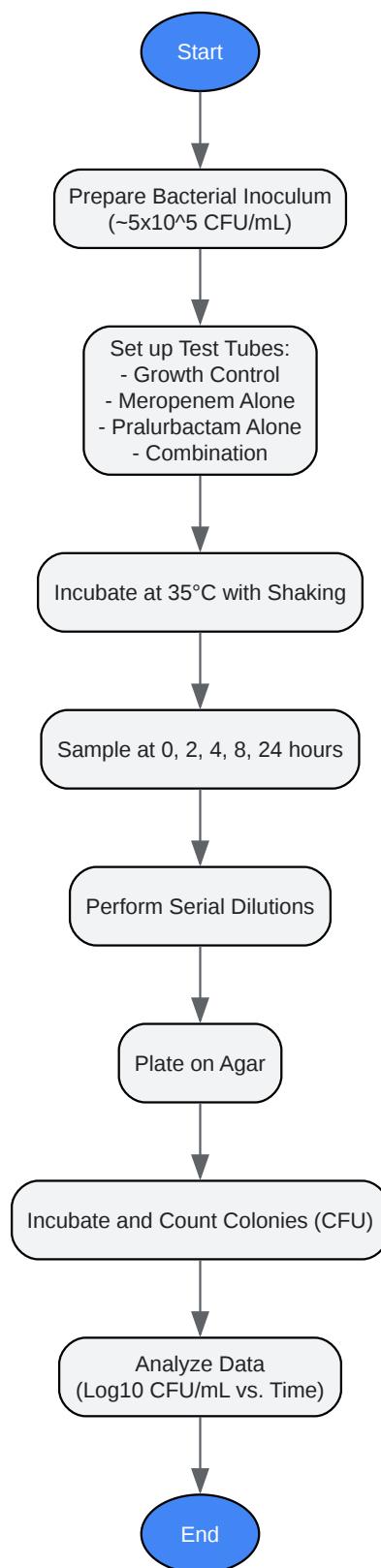
5. Bacterial Enumeration:

- Plate 100 μ L of the appropriate dilutions onto TSA plates.
- Incubate the plates at 35°C \pm 2°C for 18-24 hours.
- Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
- Calculate the CFU/mL for each time point and treatment condition.

6. Data Analysis:

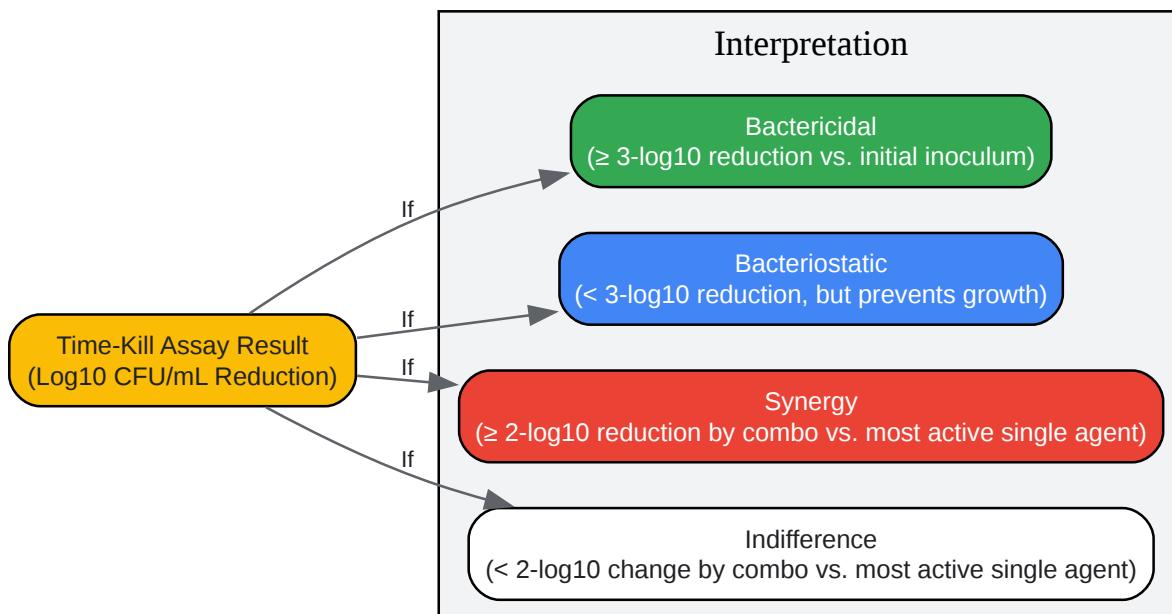
- Plot the mean Log_{10} CFU/mL versus time for each treatment group.
- A bactericidal effect is defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in CFU/mL from the initial inoculum.
- Synergy is typically defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Mandatory Visualizations


Signaling Pathway: Mechanism of Pralurbactam Action

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Pralurbactam** in combination with Meropenem.


Experimental Workflow: Time-Kill Curve Assay

[Click to download full resolution via product page](#)

Caption: Workflow for a standard time-kill curve assay.

Logical Relationship: Interpretation of Time-Kill Assay Results

[Click to download full resolution via product page](#)

Caption: Interpretation of outcomes from a time-kill curve assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Pralurbactam Time-Kill Curve Assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12395831#experimental-design-for-pralurbactam-time-kill-curve-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com